molecular formula C16H13FN2O3 B5782348 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide

3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide

Cat. No. B5782348
M. Wt: 300.28 g/mol
InChI Key: OCDFKUYOLSOEHZ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and has a molecular weight of 348.34 g/mol.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cell survival. This leads to the induction of apoptosis in cancer cells and the prevention of neuronal death in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Induction of apoptosis in cancer cells
2. Prevention of neuronal death in the brain
3. Inhibition of bacterial growth
4. Reduction of inflammation

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide in lab experiments is its potent anticancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell death and developing new cancer treatments. However, one of the main limitations of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to prevent any adverse effects on lab personnel and the environment.

Future Directions

There are several future directions for the research of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. Some of the most promising directions include:
1. Developing new cancer treatments based on the anticancer properties of this compound
2. Studying the neuroprotective properties of this compound and its potential applications in the treatment of neurodegenerative disorders
3. Investigating the antibacterial properties of this compound and its potential applications in the development of new antibiotics
4. Conducting further studies to understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anticancer, neuroprotective, and antibacterial properties make it an ideal compound for studying the mechanisms of cell death and developing new treatments for various diseases. However, careful handling and disposal of this compound are necessary to prevent any adverse effects on lab personnel and the environment.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide involves the condensation of 4-fluoroacetophenone and 2-methyl-5-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then purified through recrystallization using ethanol.

Scientific Research Applications

3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications of this compound include:
1. Cancer Research: this compound has been shown to have potent anticancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes that are essential for cancer cell survival.
2. Neuroscience Research: This compound has been studied for its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of neurons in the brain.
3. Antibacterial Research: this compound has been shown to have antibacterial properties and can inhibit the growth of various bacterial strains.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-11-2-8-14(19(21)22)10-15(11)18-16(20)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3,(H,18,20)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDFKUYOLSOEHZ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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